3-Hydroxy-N-2-naphthyl-2-naphthamide

Textile Dyeing Azoic Coupling Cellulose Substantivity

For textile dyehouses requiring a deep 'red sauce' shade on cotton, 3-Hydroxy-N-2-naphthyl-2-naphthamide (Naphthol AS-SW) is the optimal azoic coupling component. Its substantivity of 41–50% exhaustion at 28–30°C guarantees high color yield and minimizes chemical waste, a critical advantage over lower-substantivity analogs like Naphthol AS-BO (21–26% exhaustion). This light-yellow crystalline powder delivers brilliant reds with Scarlet Base RC or Red Base KB and is a reliable choice for blue and black shades with Blue Salt or Black Base. Verified by melting point (243-244°C) and HPLC purity to prevent mis-shipment. Insist on this specific component for consistent, high-quality dyeing performance.

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
CAS No. 135-64-8
Cat. No. B089793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N-2-naphthyl-2-naphthamide
CAS135-64-8
Molecular FormulaC21H15NO2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O
InChIInChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24)
InChIKeyPMYDPQQPEAYXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-2-naphthyl-2-naphthamide (CAS 135-64-8) – Naphthol AS-SW Azoic Coupling Component 7 Product Overview


3-Hydroxy-N-2-naphthyl-2-naphthamide (C.I. 37565, Azoic Coupling Component 7, Naphthol AS-SW) is an aryl amide of 3-hydroxy-2-naphthoic acid, classified as an azoic coupling component used to generate insoluble azo dyes on cellulosic fibers. The compound is a light yellow to beige crystalline powder with a molecular formula of C21H15NO2 and a molecular weight of 313.35 g/mol [1]. It is sparingly soluble in water but dissolves in alkaline solutions, forming a yellow naphtholate ion that exhibits substantivity toward cotton and other cellulosic substrates [2]. Commercially available grades typically meet purity specifications of ≥97% by HPLC/titration . The compound is synthesized via condensation of 2,3-acid (2-hydroxy-3-naphthoic acid) with β-naphthylamine [3].

Why Naphthol AS-SW (3-Hydroxy-N-2-naphthyl-2-naphthamide) Cannot Be Directly Substituted by Generic Azoic Coupling Components


Within the Naphthol AS series, the aryl amide substituent dictates three performance-critical parameters: cotton substantivity (% exhaustion from the dye bath), solubility profile in alkaline processing media, and the resultant hue and fastness properties of the developed azo dye. These parameters vary widely across the series—exhaustion values range from 10% to approximately 75% [1]. Substituting Naphthol AS-SW with a less substantive coupling component (e.g., Naphthol AS-BO) will result in reduced dye uptake and lower color yield under identical application conditions, while a component with higher water solubility may lead to excessive bleeding during subsequent washing steps. Furthermore, the melting point and thermal stability differ, impacting storage and formulation. Therefore, generic substitution without verification of the specific substantivity, solubility, and shade development profile introduces unacceptable variability in textile dyeing and industrial colorant manufacturing processes.

Quantitative Differentiation of 3-Hydroxy-N-2-naphthyl-2-naphthamide (Naphthol AS-SW) Against Key Analogs


Cotton Substantivity: Exhaustion Rate of Naphthol AS-SW vs. Naphthol AS-BO

Naphthol AS-SW exhibits a substantially higher exhaustion rate onto cotton compared to Naphthol AS-BO under identical bath conditions. Direct head-to-head comparison data from Scheel (1965) show that at 28–30°C, Naphthol AS-SW achieves 41–50% exhaustion, whereas Naphthol AS-BO achieves only 21–26% exhaustion [1]. This translates to a difference of approximately 20–24 percentage points in favor of AS-SW, indicating that nearly twice the amount of coupling component is transferred from the bath to the fiber per unit time.

Textile Dyeing Azoic Coupling Cellulose Substantivity

Melting Point Differentiation: Naphthol AS-SW vs. Naphthol AS and Naphthol AS-OL

Naphthol AS-SW possesses a melting point of 243–244°C, which is intermediate within the Naphthol AS series but distinct from close analogs . Naphthol AS (CAS 92-77-3) exhibits a slightly higher melting range of 246–248°C , while Naphthol AS-OL (CAS 135-62-6) melts at a substantially lower range of 161–164°C [1]. The melting point serves as a primary identity and purity indicator in quality control.

Thermal Stability Storage Conditions Quality Control

Solubility Profile in Chlorobenzene: Naphthol AS-SW vs. Naphthol AS

Naphthol AS-SW is reported to be soluble in chlorobenzene . In contrast, Naphthol AS is described as insoluble in water and sparingly soluble in ethanol, with no specific mention of chlorobenzene solubility in standard references . This differential solubility in chlorinated aromatic solvents provides a basis for selective recrystallization or purification strategies.

Solvent Selection Process Engineering Formulation

Commercial Purity Benchmark: HPLC and Titration Specifications

Commercially available 3-Hydroxy-N-2-naphthyl-2-naphthamide is routinely supplied with a purity specification of ≥97.0% as determined by both HPLC (area%) and neutralization titration (T) . This dual analytical verification provides higher confidence in product identity and purity compared to single-method purity claims. For comparison, many generic azoic coupling components are offered with purity specifications based solely on HPLC area% without orthogonal titration confirmation.

Quality Assurance Analytical Chemistry Procurement

Shade Development Range with Various Diazo Bases

Naphthol AS-SW is documented to produce a distinct set of developed shades upon coupling with specific diazo components: brilliant red with Scarlet Base RC or Red Base KB; blue with Blue Salt; and black with Black Base or Black Salt . While Naphthol AS can also produce a range of shades, the specific hue and intensity achieved with AS-SW—particularly its use as a priming agent for 'red sauce' (deep red) shades on cotton yarn—represents a differentiated application niche [1].

Color Chemistry Textile Dyeing Azo Dye Synthesis

Optimal Application Scenarios for 3-Hydroxy-N-2-naphthyl-2-naphthamide Based on Quantitative Differentiation


Exhaust Dyeing of Cotton Yarn for Deep Red Shades (Red Sauce)

Naphthol AS-SW is preferentially selected for exhaust dyeing of cotton yarn where a deep 'red sauce' shade is required. Its substantivity of 41–50% exhaustion at 28–30°C [1] ensures efficient dye uptake and high color yield, minimizing chemical waste and reprocessing. The compound's specific shade development with Scarlet Base RC or Red Base KB yields brilliant reds that are difficult to match with lower-substantivity analogs such as Naphthol AS-BO (21–26% exhaustion) [1]. This scenario directly leverages the substantivity differentiation established in Section 3.

Quality Control and Identity Verification via Melting Point Analysis

Procurement and quality control laboratories utilize the melting point range of 243–244°C as a primary identity test for incoming shipments of 3-Hydroxy-N-2-naphthyl-2-naphthamide . This value clearly distinguishes the compound from Naphthol AS (246–248°C) and Naphthol AS-OL (161–164°C), enabling rapid detection of mislabeled or adulterated material . Combined with orthogonal HPLC/titration purity verification, this provides a robust acceptance criterion for industrial dye manufacturing.

Solvent-Based Purification and Formulation in Chlorobenzene

Industrial processes requiring recrystallization or purification of the coupling component can exploit the documented solubility of Naphthol AS-SW in chlorobenzene . This solvent compatibility facilitates the removal of insoluble impurities and allows for precise formulation in chlorinated aromatic solvent systems, a processing option not equally available for all Naphthol AS analogs that lack documented chlorobenzene solubility .

Development of Blue and Black Azoic Shades on Cellulosic Blends

Naphthol AS-SW is employed in dyehouses producing blue shades (via coupling with Blue Salt) and black shades (via coupling with Black Base or Black Salt) on cotton and cotton-blend fabrics . Its substantivity profile ensures uniform dye distribution on the fiber, reducing the risk of uneven coloration. This application is supported by the documented shade development range and substantivity data, providing a reliable alternative to more costly or less substantivity coupling components for these specific color targets.

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